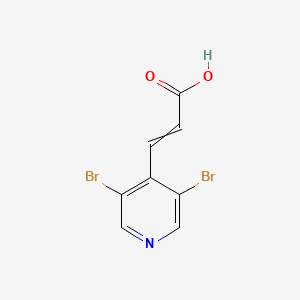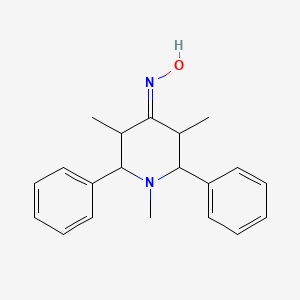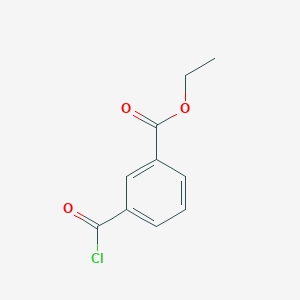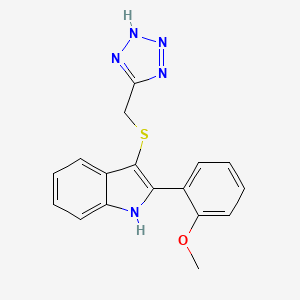
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrazolylmethylthio group, and an indole core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with an appropriate electrophile.
Attachment of the Tetrazolylmethylthio Group: The tetrazolylmethylthio group can be attached through nucleophilic substitution reactions, where a tetrazole derivative reacts with a suitable leaving group on the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or the methoxyphenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-Methoxyphenyl)-1H-indole: Lacks the tetrazolylmethylthio group, resulting in different chemical and biological properties.
3-(1H-Tetrazol-5-ylmethylthio)-1H-indole: Lacks the methoxyphenyl group, leading to variations in reactivity and activity.
2-Phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole:
Uniqueness
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole is unique due to the presence of both the methoxyphenyl and tetrazolylmethylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
66355-02-0 |
|---|---|
分子式 |
C17H15N5OS |
分子量 |
337.4 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-14-9-5-3-7-12(14)16-17(24-10-15-19-21-22-20-15)11-6-2-4-8-13(11)18-16/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChIキー |
MVWYQIXFCOUJNU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


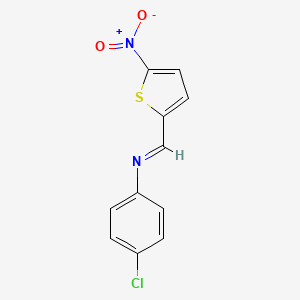
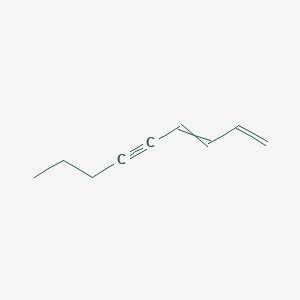
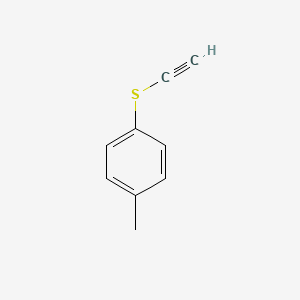

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
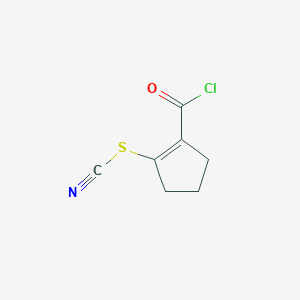
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

